REACTION_CXSMILES
|
[CH:1]1[C:9]2[C:4]3=[C:5]([CH2:10][CH2:11][N:3]3[C:2]=1C(O)=O)[CH:6]=[CH:7][CH:8]=2.C(OCC)(=O)C>N1C2C(=CC=CC=2)C=CC=1.[Cr]([O-])([O-])=O.[Cu+2]>[CH2:1]1[C:9]2[C:4]3=[C:5]([CH:10]=[CH:11][N:3]3[CH2:2]1)[CH:6]=[CH:7][CH:8]=2 |f:3.4|
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Name
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4,5-dihydro-pyrrolo[3,2,1-hi]indole-2-carboxylic acid
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Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
C1=C(N2C3=C(C=CC=C13)CC2)C(=O)O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC2=CC=CC=C12
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Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
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[Cr](=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature the mixture
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Type
|
WASH
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Details
|
washed with 1M hydrochloric acid (3×100 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative thin layer chromatography (SiO2, 20% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C1CN2C3=C(C=CC=C13)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |